(17|A)-9,17-dihydroxyandrost-4-en-3-one
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Overview
Description
(17|A)-9,17-dihydroxyandrost-4-en-3-one is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of hydroxyl groups at the 9th and 17th positions and a ketone group at the 3rd position on the androstane skeleton. It is known for its significant biological activities and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17|A)-9,17-dihydroxyandrost-4-en-3-one typically involves multiple steps starting from simpler steroidal precursors. One common method includes the hydroxylation of androst-4-en-3-one at the 9th and 17th positions. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to introduce the hydroxyl groups. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological approaches using microbial fermentation. Specific strains of microorganisms, such as certain species of fungi or bacteria, can be engineered to produce the compound through biotransformation of precursor steroids. This method is advantageous due to its efficiency and eco-friendliness compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(17|A)-9,17-dihydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 3rd position can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications.
Scientific Research Applications
(17|A)-9,17-dihydroxyandrost-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in cellular processes and its effects on various biological pathways.
Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and certain cancers.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of (17|A)-9,17-dihydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. By binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Androst-4-en-3-one: Lacks the hydroxyl groups at the 9th and 17th positions.
9-hydroxyandrost-4-en-3-one: Has a hydroxyl group only at the 9th position.
17-hydroxyandrost-4-en-3-one: Has a hydroxyl group only at the 17th position.
Uniqueness
(17|A)-9,17-dihydroxyandrost-4-en-3-one is unique due to the presence of hydroxyl groups at both the 9th and 17th positions, which significantly influences its biological activity and potential therapeutic applications. This dual hydroxylation pattern distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
CAS No. |
18841-73-1 |
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Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-9,17-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-16,21-22H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19+/m0/s1 |
InChI Key |
UKICFXLKLKVHMC-KOUJMVCDSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]43C)O |
Canonical SMILES |
CC12CCC3(C(C1CCC2O)CCC4=CC(=O)CCC43C)O |
Origin of Product |
United States |
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